molecular formula C3HBrF3N3 B14909600 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole

4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole

Cat. No.: B14909600
M. Wt: 215.96 g/mol
InChI Key: RVXSYEYWBNYFKI-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with bromine and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the Sonogashira cross-coupling reaction, followed by desilylation and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This method has been shown to yield the desired compound with an overall yield of up to 72% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one-pot three-step protocol mentioned above, is likely to be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Copper Catalysts: Employed in azide-alkyne cycloaddition reactions.

    Nucleophiles: Utilized in substitution reactions.

Major Products:

    Substituted Triazoles: Resulting from nucleophilic substitution.

    Coupled Products: Formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, contributing to the compound’s efficacy .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C3HBrF3N3

Molecular Weight

215.96 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)-2H-triazole

InChI

InChI=1S/C3HBrF3N3/c4-2-1(3(5,6)7)8-10-9-2/h(H,8,9,10)

InChI Key

RVXSYEYWBNYFKI-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1Br)C(F)(F)F

Origin of Product

United States

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